molecular formula C30H27F2NO9 B12766742 Ezetimibe ketone glucuronide CAS No. 861404-71-9

Ezetimibe ketone glucuronide

Cat. No.: B12766742
CAS No.: 861404-71-9
M. Wt: 583.5 g/mol
InChI Key: YLCUCLKTGSVDDA-QUIDQPAHSA-N
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Description

Ezetimibe ketone glucuronide is a metabolite of ezetimibe, a cholesterol absorption inhibitor used to lower cholesterol levels in patients with hyperlipidemia. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, and its glucuronide conjugate is formed through the process of glucuronidation, which enhances its solubility and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ezetimibe ketone glucuronide involves multiple steps, starting from the parent compound, ezetimibe. One common method includes the use of deuterium-labeled fluorobenzene to prepare deuterium-labeled ezetimibe, which is then converted to its glucuronide conjugate. The overall yield of this process is approximately 29.3% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the glucuronidation reaction, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ezetimibe ketone glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield ketone derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Ezetimibe ketone glucuronide has several scientific research applications, including:

    Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.

    Biology: It is used to investigate the metabolic pathways and the role of glucuronidation in drug metabolism.

    Medicine: It is studied for its potential therapeutic effects and its role in lowering cholesterol levels.

    Industry: It is used in the development of pharmaceutical formulations and quality control processes.

Mechanism of Action

Ezetimibe ketone glucuronide exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter involved in cholesterol uptake. By blocking this transporter, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ezetimibe ketone glucuronide include:

    Ezetimibe: The parent compound, which also inhibits cholesterol absorption.

    Ezetimibe-glucuronide: Another glucuronide conjugate of ezetimibe with similar properties.

    Statins: A class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.

Uniqueness

This compound is unique in its specific mechanism of action, targeting the NPC1L1 protein and inhibiting cholesterol absorption without affecting the absorption of fat-soluble nutrients. This distinct mechanism makes it a valuable compound in the treatment of hyperlipidemia, especially for patients who do not respond well to statins .

Properties

CAS No.

861404-71-9

Molecular Formula

C30H27F2NO9

Molecular Weight

583.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H27F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21,23-27,30,35-37H,13-14H2,(H,39,40)/t21-,23-,24+,25+,26-,27+,30-/m1/s1

InChI Key

YLCUCLKTGSVDDA-QUIDQPAHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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